molecular formula C12H12O3 B14308375 2-Oxo-4-phenylbut-3-en-1-yl acetate CAS No. 118487-52-8

2-Oxo-4-phenylbut-3-en-1-yl acetate

Cat. No.: B14308375
CAS No.: 118487-52-8
M. Wt: 204.22 g/mol
InChI Key: ZJZYXQIOABWVDJ-UHFFFAOYSA-N
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Description

2-Oxo-4-phenylbut-3-en-1-yl acetate is an organic compound with a unique structure that includes a phenyl group, an enone moiety, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenylbut-3-en-1-yl acetate can be achieved through a multi-step process. One common method involves the reaction of benzylideneacetone with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenylbut-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-4-phenylbut-3-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenylbut-3-en-1-yl acetate involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-phenylbut-3-en-1-yl benzoate
  • 2-Oxo-4-phenylbut-3-en-1-yl propionate
  • 2-Oxo-4-phenylbut-3-en-1-yl butyrate

Uniqueness

2-Oxo-4-phenylbut-3-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the acetate ester makes it more reactive in nucleophilic substitution reactions compared to its analogs with different ester groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of 2-Oxo-4-phenylbut-3-en-1-yl acetate?

  • Methodological Answer : A domino cyclization strategy is commonly employed. For example, iodine-mediated cyclization of (E)-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one in ethanol at 75°C for 5 hours yields derivatives like (E)-1-benzyl-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one (99% yield). Purification via column chromatography (ethyl acetate:hexane, 3:7) is critical to isolate products .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Used to confirm regiochemistry and substituent positions. For example, (E)-5-fluoro-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one shows distinct aromatic proton signals in DMSO-d6 at δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+Na]+ = 384 for derivatives) validate molecular weight .

Q. How should researchers handle storage and stability of α,β-unsaturated ketone derivatives like this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or Michael addition side reactions. Conduct periodic TLC/HPLC checks to monitor degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in domino cyclization reactions involving this compound precursors?

  • Methodological Answer :

  • Catalyst Screening : Test iodine, NIS, or Brønsted acids for cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Temperature Control : Higher temperatures (75–80°C) reduce reaction time but may increase side products .

Q. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and regioselectivity (e.g., Fukui indices for electrophilic sites).
  • MD Simulations : Study solvent effects on reaction pathways using AMBER or GROMACS .

Q. How can researchers resolve overlapping signals in the 1H NMR spectra of conjugated enone derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign coupling networks and distinguish allylic protons.
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic exchange processes .

Q. What strategies mitigate contradictions in reported yields for structurally similar compounds?

  • Methodological Answer :

  • Reproducibility Checks : Validate purity of starting materials (e.g., 3-hydroxyoxindoline) via HPLC.
  • Reaction Monitoring : Use in-situ IR or LC-MS to identify intermediates and optimize reaction quenching .

Application-Oriented Questions

Q. How can this compound derivatives be applied in drug discovery?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., furan, thiazole) to enhance bioavailability.
  • SAR Studies : Test derivatives against cancer cell lines to correlate substituents (e.g., 5-fluoro vs. 5-bromo) with cytotoxicity .

Q. What role does the α,β-unsaturated ketone moiety play in photophysical studies?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λmax shifts (e.g., 280–320 nm) to assess conjugation extent.
  • Fluorescence Quenching : Study interactions with biomolecules using Stern-Volmer plots .

Q. Data Analysis & Validation

Q. How can researchers validate the stereochemical assignment of this compound derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for (E)-isomers).
  • NOE Experiments : Confirm spatial proximity of protons in rigid scaffolds .

Properties

CAS No.

118487-52-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(2-oxo-4-phenylbut-3-enyl) acetate

InChI

InChI=1S/C12H12O3/c1-10(13)15-9-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

ZJZYXQIOABWVDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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